2-Ethyl-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one
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Overview
Description
2-Ethyl-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound with a pyrimidine moiety in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydropyrimidin-2(1H)-ones, including 2-Ethyl-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one, can be efficiently achieved via the Biginelli reaction. This multicomponent reaction involves the combination of an aldehyde, a β-ketoester, and urea under acidic conditions . For instance, using silicotungstic acid supported on Ambelyst-15 as a heterogeneous catalyst under solventless conditions has been reported to yield high efficiency .
Industrial Production Methods
In industrial settings, the Biginelli reaction is often optimized for large-scale production. The use of heterogeneous catalysts allows for easy recovery and recycling, making the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidinones.
Reduction: Reduction reactions can yield dihydropyrimidines.
Substitution: Halogenation and alkylation reactions are common, where the fluorine or methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogenating agents like N-bromosuccinimide, while alkylation can be performed using alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted pyrimidinones and dihydropyrimidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Ethyl-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydropyrimidin-2(1H)-one: Shares the core structure but lacks the ethyl, fluoro, and methyl substituents.
5-Fluoro-3,4-dihydropyrimidin-2(1H)-one: Similar but without the ethyl and methyl groups.
6-Methyl-3,4-dihydropyrimidin-2(1H)-one: Lacks the ethyl and fluoro groups.
Uniqueness
2-Ethyl-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one is unique due to the presence of the ethyl, fluoro, and methyl substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C7H9FN2O |
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Molecular Weight |
156.16 g/mol |
IUPAC Name |
2-ethyl-5-fluoro-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H9FN2O/c1-3-5-9-4(2)6(8)7(11)10-5/h3H2,1-2H3,(H,9,10,11) |
InChI Key |
ZCNBRUADFOUHKN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(C(=O)N1)F)C |
Origin of Product |
United States |
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